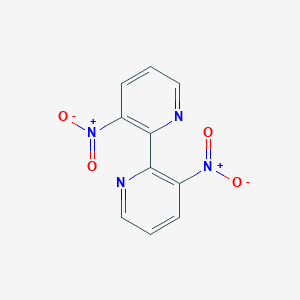

3,3'-Dinitro-2,2'-bipyridyl

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-nitro-2-(3-nitropyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O4/c15-13(16)7-3-1-5-11-9(7)10-8(14(17)18)4-2-6-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSBMZFINXSHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=C(C=CC=N2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336500 | |

| Record name | 3,3'-Dinitro-2,2'-bipyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024-94-8 | |

| Record name | 3,3'-Dinitro-2,2'-bipyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,3'-Dinitro-2,2'-bipyridyl CAS number and properties

An In-Depth Technical Guide to 3,3'-Dinitro-2,2'-bipyridyl for Advanced Research

Introduction

3,3'-Dinitro-2,2'-bipyridyl is a nitro-substituted aromatic heterocyclic compound that serves as a pivotal intermediate in synthetic organic chemistry. Its structure, featuring a bipyridine core functionalized with nitro groups, imparts unique electronic properties that make it a valuable precursor for a variety of more complex molecules. The 2,2'-bipyridine framework is renowned for its capacity to act as a bidentate chelating ligand, forming stable complexes with a wide range of metal ions. The strategic placement of nitro groups at the 3 and 3' positions allows for their subsequent reduction to amino groups, opening a pathway to novel diamino-bipyridine derivatives. These derivatives are of significant interest in the fields of medicinal chemistry, materials science, and catalysis, particularly in the development of bifunctional agents for neurodegenerative diseases like Alzheimer's.[1] This guide provides a comprehensive overview of the core properties, synthesis, key reactions, and safe handling of 3,3'-Dinitro-2,2'-bipyridyl for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

The foundational step in utilizing any chemical compound is to establish its unambiguous identity. 3,3'-Dinitro-2,2'-bipyridyl is identified by the CAS Number 1024-94-8 .[2][3][4][5]

Nomenclature and Synonyms:

-

IUPAC Name: 3-nitro-2-(3-nitro-2-pyridinyl)pyridine[6]

-

Common Synonyms: 3,3'-Dinitro-2,2'-bipyridine, 3,3"-Dinitro-2,2"-bipyridyl[2][3]

Structural Analysis: The molecule consists of two pyridine rings connected by a C-C single bond at their respective 2-positions. The key functional features are the two nitro groups (NO₂) attached to the 3-positions of each pyridine ring.

-

Bipyridine Core: The 2,2'-bipyridine scaffold is a privileged structure in coordination chemistry due to the proximity of its two nitrogen atoms, which allows it to chelate metal ions.

-

Nitro Groups: The electron-withdrawing nature of the nitro groups significantly influences the electronic properties of the pyridine rings. This modification affects the ligand's coordination behavior and reactivity. Furthermore, these nitro groups are the primary sites for chemical transformation, typically reduction to amines.[7] The steric and electronic effects of substituents on a bipyridine ring are crucial for tuning the properties of the resulting metal complexes or derivative molecules.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 3,3'-Dinitro-2,2'-bipyridyl dictate its handling, storage, and application in experimental setups. The data compiled from various sources are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1024-94-8 | [2][3][4][6] |

| Molecular Weight | 246.18 g/mol | [2][3][6] |

| Molecular Formula | C₁₀H₆N₄O₄ | [2][3][6] |

| Appearance | Solid | [8] |

| Density | 1.493 g/cm³ | [3] |

| Boiling Point | 396.8 °C at 760 mmHg | [3] |

| Flash Point | 193.8 °C | [3] |

| Topological Polar Surface Area (TPSA) | 117 Ų | [6] |

| XLogP3 | 1.1 | [3][6] |

These properties suggest that 3,3'-Dinitro-2,2'-bipyridyl is a stable, high-boiling solid compound. Its TPSA and XLogP3 values provide insights for drug development professionals regarding its potential polarity and lipophilicity.

Synthesis of Dinitro-bipyridines

The synthesis of dinitro-bipyridine derivatives often utilizes coupling reactions. A representative method for synthesizing the 3,3'-bipyridine core is the Ullmann reaction, which involves the copper-mediated coupling of aryl halides.[9][10]

Conceptual Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a dinitro-bipyridine compound, which serves as a logical framework for producing the target molecule.

Caption: Generalized workflow for Ullmann synthesis of dinitro-bipyridyl.

Experimental Rationale

-

Starting Material Selection : 2-Halo-3-nitropyridine is chosen as the substrate. The halogen (typically iodine or bromine) at the 2-position is susceptible to oxidative addition to copper, while the nitro group at the 3-position remains intact under these conditions.

-

Ullmann Coupling : This reaction is a classic method for forming biaryl bonds. Finely divided copper powder is used to facilitate the coupling of two molecules of the halo-nitropyridine. The reaction is typically performed at high temperatures, often in a high-boiling polar aprotic solvent like DMF, or neat (without solvent), to overcome the activation energy of the C-C bond formation.

-

Purification : After the reaction, the crude product is isolated from the copper salts and unreacted starting material. Recrystallization from a suitable solvent is a standard method to obtain the pure crystalline product.

Key Application: Reduction to 3,3'-Diamino-2,2'-bipyridine

A primary application of 3,3'-Dinitro-2,2'-bipyridyl in drug discovery and ligand design is its conversion to 3,3'-Diamino-2,2'-bipyridine. The resulting diamine is a versatile building block for synthesizing more complex molecules, including bifunctional metal chelators investigated for Alzheimer's disease therapy.[1] The reduction of aromatic nitro groups is a well-established and reliable transformation.

Protocol: Catalytic Hydrogenation using Hydrazine

This protocol is adapted from established methods for the reduction of dinitro-bipyridines.[7]

Materials:

-

3,3'-Dinitro-2,2'-bipyridine

-

Ethanol (EtOH)

-

Water (H₂O)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrazine monohydrate (N₂H₄·H₂O)

Experimental Workflow Diagram

Caption: Workflow for the reduction of dinitro-bipyridine to diamino-bipyridine.

Step-by-Step Methodology & Causality

-

Suspension & Catalyst Addition: The dinitro-bipyridine is suspended in a solvent mixture like ethanol/water.[7] Ethanol provides good solubility for the organic components, while water can help with the solubility of hydrazine salts. The 10% Pd/C is the catalyst; palladium is highly effective at activating hydrogen for the reduction of nitro groups.

-

Heating to Reflux: The reaction is heated to increase the reaction rate and ensure the efficient decomposition of hydrazine to produce hydrogen in situ.

-

Dropwise Addition of Hydrazine: Hydrazine monohydrate serves as the hydrogen source in this transfer hydrogenation reaction. It is added slowly to control the rate of hydrogen generation, which can be vigorous, and to maintain a safe reaction temperature.

-

Monitoring the Reaction: The reaction progress is monitored using Thin-Layer Chromatography (TLC) to confirm the complete consumption of the starting material. This is a critical self-validating step to ensure the reaction has gone to completion before proceeding to workup.

-

Catalyst Removal: The reaction mixture is filtered while hot through a pad of Celite.[7] This is a crucial step because palladium on carbon is pyrophoric and must be handled carefully. Filtering while hot prevents the product from crystallizing out prematurely. Celite provides a fine filtration medium that effectively removes the solid catalyst.

-

Isolation and Purification: The solvent is removed under reduced pressure to yield the crude product. Recrystallization is then performed to remove impurities and obtain the final, pure 3,3'-Diamino-2,2'-bipyridine. The choice of recrystallization solvent is critical and may require optimization.

Safety, Handling, and Storage

Working with 3,3'-Dinitro-2,2'-bipyridyl requires adherence to strict safety protocols due to its potential hazards.

GHS Hazard Classification:

-

Pictograms: Skull and crossbones may be applicable depending on the supplier's classification, indicating acute toxicity.[8]

-

Signal Word: DANGER[8]

-

Hazard Statements:

Precautionary Measures & PPE:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood. Use local exhaust extraction over the processing area.[8][12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly.[8][13]

-

Skin and Body Protection: Wear a lab coat. Protective clothing should be worn to prevent skin contact.[8][14]

-

-

Hygiene: Wash hands thoroughly after handling.[8][14] Do not eat, drink, or smoke in the work area.[8][14]

Handling and Storage:

-

Handling: Avoid inhalation and contact with skin, eyes, and clothing.[8] Avoid the generation of dust.[8][12]

-

Storage: Store in a cool, dry, and well-ventilated place.[8][12] Keep the container tightly closed and store it locked up.[8][14] Some sources recommend storage under an inert atmosphere.[4]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][14]

Conclusion

3,3'-Dinitro-2,2'-bipyridyl is a strategically important chemical intermediate whose value lies in its bipyridine core and reactive nitro groups. Its synthesis via established coupling methods and its efficient reduction to 3,3'-Diamino-2,2'-bipyridine make it a key starting material for creating sophisticated ligands and bioactive molecules. A thorough understanding of its properties, synthetic pathways, and handling requirements, as detailed in this guide, is essential for its safe and effective use in advanced research and development applications.

References

-

3,3'-Dinitro-2,2'-bipyridyl | C10H6N4O4 | CID 534140. PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet - 2,2'-BIPYRIDINE. Chem-Supply. [Link]

-

Bipyridine Derivatives. ResearchGate. [Link]

-

4,4'-Dinitro-2,2'-bipyridine | C10H6N4O4 | CID 11519563. PubChem, National Center for Biotechnology Information. [Link]

-

The design strategy for new 3,3'-diamino-2,2'-bipyridine derivatives. ResearchGate. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

-

3,3′-Dinitro-4,4′-bipyridine. National Center for Biotechnology Information. [Link]

-

Exploring the Chemical Structure and Properties of 3,3'-Dimethyl-2,2'-bipyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. 1024-94-8|3,3'-Dinitro-2,2'-bipyridine|BLD Pharm [bldpharm.com]

- 5. 3,3''-DINITRO-2,2''-DIPYRIDYL - Safety Data Sheet [chemicalbook.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 9. researchgate.net [researchgate.net]

- 10. 3,3′-Dinitro-4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1024-94-8 | 3,3'-Dinitro-2,2'-bipyridine | Pyridines | Ambeed.com [ambeed.com]

- 12. gustavus.edu [gustavus.edu]

- 13. geneseo.edu [geneseo.edu]

- 14. fishersci.com [fishersci.com]

Spectroscopic Profile of 3,3'-Dinitro-2,2'-bipyridyl: A Predictive and Practical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Dinitro-2,2'-bipyridyl is a key heterocyclic compound with significant potential in coordination chemistry, catalysis, and as a precursor for functionalized bipyridine ligands. Despite its importance, a comprehensive public repository of its spectroscopic data is notably absent. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra of 3,3'-Dinitro-2,2'-bipyridyl, grounded in the established spectroscopic principles and comparative data from analogous structures. Furthermore, this document outlines a robust synthetic protocol for its preparation via the Ullmann coupling reaction and provides detailed, self-validating experimental workflows for its complete spectroscopic characterization. This guide is intended to empower researchers to synthesize, identify, and utilize this versatile compound in their scientific endeavors.

Introduction: The Chemical Significance of 3,3'-Dinitro-2,2'-bipyridyl

The 2,2'-bipyridyl scaffold is a cornerstone of coordination chemistry, renowned for its ability to form stable complexes with a vast array of metal ions. The introduction of nitro groups at the 3 and 3' positions profoundly influences the electronic properties of the bipyridyl system. The strong electron-withdrawing nature of the nitro groups decreases the electron density on the pyridine rings, thereby altering the ligand's coordination properties and the electrochemical behavior of its metal complexes. This makes 3,3'-Dinitro-2,2'-bipyridyl a valuable precursor for the synthesis of novel catalysts, photosensitizers, and materials with unique electronic and optical properties. The nitro functionalities also serve as versatile handles for further chemical modifications, opening avenues for the creation of a diverse library of substituted bipyridine ligands.

This guide addresses the critical gap in the available literature by providing a predictive yet scientifically rigorous overview of the spectroscopic characteristics of 3,3'-Dinitro-2,2'-bipyridyl. By understanding its spectral fingerprint, researchers can confidently verify its synthesis and purity, paving the way for its broader application in scientific research and development.

Predicted Spectroscopic Data and Interpretation

In the absence of direct experimental spectra for 3,3'-Dinitro-2,2'-bipyridyl, the following predictions are based on the known spectroscopic data of 2,2'-bipyridine, 3-nitro-2,2'-bipyridine, and other substituted bipyridines. The presence of two strongly electron-withdrawing nitro groups is expected to be the dominant factor influencing the chemical shifts and vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 3,3'-Dinitro-2,2'-bipyridyl are discussed below. The proposed solvent for these predictions is deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

Molecular Structure and Proton/Carbon Labeling:

Caption: Molecular structure of 3,3'-Dinitro-2,2'-bipyridyl with proton and carbon numbering.

The ¹H NMR spectrum is expected to be complex due to the asymmetry introduced by the nitro groups and the resulting spin-spin coupling between the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 3,3'-Dinitro-2,2'-bipyridyl in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4, H-4' | 8.8 - 9.0 | dd | J(H4-H5) ≈ 8.5, J(H4-H6) ≈ 1.5 | Significant deshielding due to the ortho-nitro group. |

| H-6, H-6' | 8.6 - 8.8 | dd | J(H6-H5) ≈ 4.5, J(H6-H4) ≈ 1.5 | Deshielded by the adjacent nitrogen and the remote nitro group. |

| H-5, H-5' | 7.6 - 7.8 | dd | J(H5-H4) ≈ 8.5, J(H5-H6) ≈ 4.5 | Least deshielded proton on the ring. |

Causality Behind Predicted Shifts:

-

Electron-Withdrawing Effect of Nitro Groups: The -NO₂ group is a powerful electron-withdrawing group, both through induction and resonance. This effect significantly deshields the protons on the pyridine ring, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted 2,2'-bipyridine.

-

Anisotropic Effect of Nitro Groups: The nitro groups will also exert an anisotropic effect, which can either shield or deshield nearby protons depending on their spatial orientation.

-

Symmetry: Due to the C2 symmetry of the molecule, the protons on both pyridine rings are chemically equivalent, resulting in three distinct signals in the aromatic region.

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,3'-Dinitro-2,2'-bipyridyl in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2, C-2' | 155 - 158 | Attached to nitrogen and adjacent to the other pyridine ring. |

| C-3, C-3' | 148 - 152 | Directly attached to the strongly electron-withdrawing nitro group. |

| C-4, C-4' | 125 - 128 | Influenced by the ortho-nitro group. |

| C-5, C-5' | 122 - 125 | Least affected by the nitro group. |

| C-6, C-6' | 150 - 153 | Attached to nitrogen. |

Causality Behind Predicted Shifts:

-

Electronegativity of Nitrogen and Oxygen: The carbons directly bonded to the electronegative nitrogen (C-2, C-6, C-2', C-6') and the carbon bearing the nitro group (C-3, C-3') are expected to be the most deshielded and appear at the lowest field.

-

Electron-Withdrawing Effect: The electron-withdrawing effect of the nitro group will cause a general downfield shift for all carbons in the ring compared to 2,2'-bipyridine.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The IR spectrum of 3,3'-Dinitro-2,2'-bipyridyl will be dominated by the characteristic vibrations of the nitro group and the aromatic rings.

Table 3: Predicted IR Absorption Bands for 3,3'-Dinitro-2,2'-bipyridyl

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 1520 - 1560 | Asymmetric NO₂ stretch | Strong | Characteristic strong absorption for aromatic nitro compounds. |

| 1340 - 1370 | Symmetric NO₂ stretch | Strong | Another characteristic strong absorption for aromatic nitro compounds. |

| 1580 - 1620 | C=C and C=N stretching | Medium-Strong | Aromatic ring vibrations. |

| 3000 - 3100 | C-H aromatic stretching | Medium-Weak | Typical for aromatic C-H bonds. |

| 700 - 900 | C-H out-of-plane bending | Strong | The pattern of these bands can provide information about the substitution pattern on the aromatic ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 3,3'-Dinitro-2,2'-bipyridyl is expected to show absorptions corresponding to π → π* and n → π* transitions.

Table 4: Predicted UV-Vis Absorption Maxima for 3,3'-Dinitro-2,2'-bipyridyl in Ethanol

| λmax (nm) | Molar Absorptivity (ε) | Transition | Rationale |

| ~240 - 260 | High | π → π | Associated with the bipyridyl aromatic system. |

| ~280 - 300 | Medium | π → π | Red-shifted compared to 2,2'-bipyridine due to the extended conjugation and the influence of the nitro groups. |

| ~330 - 350 | Low | n → π* | Arising from the non-bonding electrons of the nitrogen atoms and the nitro groups. |

Synthesis and Experimental Protocols

A reliable method for the synthesis of 3,3'-Dinitro-2,2'-bipyridyl is the Ullmann coupling of 2-chloro-3-nitropyridine. This reaction involves the copper-catalyzed homocoupling of an aryl halide.

Synthesis of 3,3'-Dinitro-2,2'-bipyridyl via Ullmann Coupling

Reaction Scheme:

An In-depth Technical Guide to 3,3'-Dinitro-2,2'-bipyridyl: Properties, Synthesis, and Applications

Introduction

3,3'-Dinitro-2,2'-bipyridyl is a functionalized heterocyclic compound of significant interest in coordination chemistry and materials science. As a derivative of 2,2'-bipyridine, a classic bidentate chelating ligand, the introduction of nitro groups at the 3 and 3' positions profoundly alters its electronic properties and chemical reactivity. This modification opens avenues for its use as a versatile building block, particularly as a precursor to 3,3'-diamino-2,2'-bipyridine and other substituted ligands. These subsequent molecules are crucial for developing novel metal complexes, functional polymers, and advanced materials like Covalent Organic Frameworks (COFs)[1]. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and key applications of 3,3'-Dinitro-2,2'-bipyridyl, tailored for researchers and professionals in chemical synthesis and drug development.

Core Physicochemical Properties

The defining features of 3,3'-Dinitro-2,2'-bipyridyl are its chemical formula, C₁₀H₆N₄O₄, and a molecular weight of approximately 246.18 g/mol [1][2]. The presence of two electron-withdrawing nitro groups significantly influences the molecule's geometry and electronic distribution, impacting its solubility, reactivity, and potential as a ligand.

Summary of Key Properties

The fundamental properties of 3,3'-Dinitro-2,2'-bipyridyl are summarized in the table below for quick reference. These values are compiled from various chemical databases and suppliers.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₆N₄O₄ | [1][2][3] |

| Molecular Weight | 246.18 g/mol | [1][2] |

| IUPAC Name | 3-nitro-2-(3-nitropyridin-2-yl)pyridine | [2] |

| CAS Number | 1024-94-8 | [1][2][3] |

| Appearance | Typically a solid | N/A |

| Density | ~1.493 g/cm³ | [3] |

| Boiling Point | 396.8°C at 760 mmHg | [3] |

| Flash Point | 193.8°C | [3] |

| Topological Polar Surface Area (TPSA) | 117 Ų | [2] |

Note: Physical properties such as boiling and flash points are often computed values and should be treated as estimates.

Synthesis and Chemical Reactivity

While various methods exist for synthesizing bipyridine systems, the Ullmann reaction is a notable approach for creating the 3,3'-bipyridine core[4]. However, the most significant chemical transformation involving 3,3'-Dinitro-2,2'-bipyridyl is its reduction.

Reactivity: Reduction to 3,3'-Diamino-2,2'-bipyridine

The primary utility of 3,3'-Dinitro-2,2'-bipyridyl in synthetic chemistry is its role as a precursor to 3,3'-Diamino-2,2'-bipyridine. The nitro groups are readily reduced to amino groups, a transformation that is fundamental to accessing a new class of ligands with altered coordination properties.

Common reduction strategies include catalytic hydrogenation using reagents like hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst, or using tin(II) chloride[5]. The resulting diamine is a valuable building block for synthesizing complex macrocycles and ligands for catalysts with unique electronic and steric profiles.

The general workflow for this critical reduction is visualized below.

Sources

An In-depth Technical Guide to the Solubility of 3,3'-Dinitro-2,2'-bipyridyl in Common Solvents

Introduction: The Critical Role of Solubility in the Application of 3,3'-Dinitro-2,2'-bipyridyl

3,3'-Dinitro-2,2'-bipyridyl is a heterocyclic organic compound with the molecular formula C₁₀H₆N₄O₄[1][2]. Its structure, featuring a bipyridyl core functionalized with two nitro groups, makes it a molecule of significant interest in coordination chemistry, materials science, and as a potential building block in pharmaceutical synthesis. The nitro groups act as strong electron-withdrawing moieties, influencing the electronic properties of the bipyridyl system and its ability to coordinate with metal ions.

For researchers, scientists, and drug development professionals, understanding the solubility of 3,3'-Dinitro-2,2'-bipyridyl is a precursor to its effective utilization. Solubility dictates the choice of solvent for chemical reactions, influences purification and crystallization processes, and is a critical determinant of bioavailability in pharmacological applications. This guide provides a comprehensive overview of the theoretical solubility profile of 3,3'-Dinitro-2,2'-bipyridyl, followed by detailed, field-proven experimental protocols for its qualitative and quantitative determination.

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" is a fundamental concept in predicting solubility[3][4]. The molecular structure of 3,3'-Dinitro-2,2'-bipyridyl—containing both polar (nitro groups, nitrogen atoms in the pyridine rings) and nonpolar (aromatic rings) regions—suggests a nuanced solubility profile.

-

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are anticipated to be effective at dissolving 3,3'-Dinitro-2,2'-bipyridyl. These solvents can engage in dipole-dipole interactions with the polar nitro groups and the pyridine nitrogens.

-

Polar Protic Solvents: Alcohols such as methanol and ethanol may exhibit moderate solvating power. While they can form hydrogen bonds, the lack of acidic protons on 3,3'-Dinitro-2,2'-bipyridyl means it cannot act as a hydrogen bond donor, potentially limiting its solubility compared to polar aprotic solvents. Water solubility is expected to be limited due to the significant hydrophobic character of the bipyridyl core[4].

-

Nonpolar Solvents: Solvents like hexane and toluene are unlikely to be effective solvents. The significant polarity introduced by the two nitro groups will hinder dissolution in these nonpolar environments.

-

Chlorinated Solvents: Dichloromethane (DCM) and chloroform may show some ability to dissolve the compound due to their moderate polarity.

The following table provides a predicted qualitative solubility profile. It is imperative to note that these are estimations and must be confirmed through empirical testing.

| Solvent Class | Solvent Example | Predicted Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble to Very Soluble | Strong dipole-dipole interactions with the nitro groups and pyridine rings. |

| Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | High polarity and ability to solvate a wide range of organic compounds. | |

| Acetonitrile | Moderately Soluble | Polar nature facilitates dissolution, though perhaps less effective than DMF or DMSO. | |

| Polar Protic | Methanol / Ethanol | Sparingly to Moderately Soluble | Potential for hydrogen bonding with the nitrogen atoms, but limited by the compound's hydrophobicity. |

| Water | Insoluble to Sparingly Soluble | The large aromatic system and lack of significant hydrogen bonding with water limit solubility. | |

| Nonpolar | Hexane | Insoluble | Mismatch in polarity between the highly polar solute and nonpolar solvent. |

| Toluene | Sparingly Soluble | Aromatic nature may allow for some π-π stacking interactions, but overall polarity mismatch dominates. | |

| Chlorinated | Dichloromethane (DCM) | Sparingly to Moderately Soluble | Moderate polarity allows for some level of interaction and dissolution. |

Experimental Determination of Solubility: A Methodical Approach

The following protocols are designed to provide a systematic and reliable means of determining the solubility of 3,3'-Dinitro-2,2'-bipyridyl, progressing from a rapid qualitative assessment to a precise quantitative measurement.

Part 1: Qualitative Solubility Assessment

This initial screening provides a rapid evaluation of solubility in a diverse range of solvents, guiding the selection of candidates for quantitative analysis.

Methodology:

-

Preparation: Label a series of clean, dry 1-dram glass vials, one for each selected solvent.

-

Sample Addition: Accurately weigh approximately 2-5 mg of 3,3'-Dinitro-2,2'-bipyridyl and add it to each labeled vial.

-

Solvent Addition: Add 1 mL of the corresponding solvent to each vial.

-

Mixing: Securely cap the vials and vortex each sample for 2-3 minutes at a consistent, ambient temperature (e.g., 25 °C).

-

Observation: Visually inspect each vial against a light and dark background to determine the extent of dissolution.

-

Classification:

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain, or the solution appears hazy.

-

Insoluble: The majority of the solid remains undissolved.

-

-

Record: Meticulously record the observations for each solvent.

Part 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3,3'-Dinitro-2,2'-bipyridyl to a vial containing a known volume of the chosen solvent (e.g., 5 mL). The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation:

-

Remove the vial from the shaker and allow the undissolved solid to settle by gravity for a defined period.

-

For more rigorous separation, centrifuge the sample at a controlled temperature. This ensures that fine, suspended particles are removed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of 3,3'-Dinitro-2,2'-bipyridyl in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a standard curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Factors Influencing Solubility

Several external factors can significantly impact the measured solubility of 3,3'-Dinitro-2,2'-bipyridyl. It is crucial to control and report these conditions to ensure data reproducibility.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature. Therefore, all solubility measurements must be conducted at a constant and reported temperature.

-

pH: The bipyridyl nitrogen atoms are weakly basic. In acidic solutions, these nitrogens can be protonated, forming a cationic species. This salt formation would dramatically increase the aqueous solubility. Conversely, in neutral and basic solutions, the compound will remain in its less soluble, neutral form.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. It is important to characterize the solid form used in solubility studies.

Safety and Handling

While a comprehensive safety data sheet (SDS) should always be consulted, general safety precautions for handling 3,3'-Dinitro-2,2'-bipyridyl include:

-

Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[5][6]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[5][6]

-

Store the compound in a tightly closed container in a cool, dry place, away from light.[5]

Conclusion

References

-

9, Source: Not specified

-

3, Source: Not specified

-

, Source: PubChem

-

, Source: Not specified

-

, Source: Chemistry LibreTexts

-

5, Source: Not specified

-

10, Source: Not specified

-

6, Source: Not specified

-

, Source: Chem-Supply

-

, Source: Sigma-Aldrich

-

, Source: PubChem

-

, Source: ChemScene

-

, Source: Echemi

-

, Source: Thermo Fisher Scientific

-

, Source: Solubility of Things

Sources

- 1. 3,3'-Dinitro-2,2'-bipyridyl | C10H6N4O4 | CID 534140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chem.ws [chem.ws]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. gustavus.edu [gustavus.edu]

- 6. geneseo.edu [geneseo.edu]

- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 8. fishersci.com [fishersci.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

Electronic properties of 3,3'-Dinitro-2,2'-bipyridyl

An In-Depth Technical Guide to the Electronic Properties of 3,3'-Dinitro-2,2'-bipyridyl

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the core electronic properties of 3,3'-Dinitro-2,2'-bipyridyl. This molecule serves as a critical building block in coordination chemistry and materials science, primarily due to the profound influence of its electron-withdrawing nitro groups on the bipyridyl scaffold. We will explore its synthesis, structural characterization, and the intricate details of its electronic behavior through both experimental data and computational modeling. This document is intended to serve as a foundational resource for researchers leveraging this compound in the development of novel materials, catalysts, and functional molecular systems.

Introduction and Strategic Importance

3,3'-Dinitro-2,2'-bipyridyl is a derivative of 2,2'-bipyridine, a foundational bidentate chelating ligand in coordination chemistry. The strategic placement of two nitro (-NO₂) groups at the 3 and 3' positions dramatically alters the electronic landscape of the parent molecule. These powerful electron-withdrawing groups modify the ligand's acceptor properties, redox potentials, and photophysical behavior, making it a subject of significant interest.

Understanding the electronic properties of 3,3'-Dinitro-2,2'-bipyridyl is paramount for:

-

Designing Metal Complexes: The electron-deficient nature of the pyridine rings influences the stability, reactivity, and electrochemical properties of its metal complexes.

-

Developing Redox-Active Materials: The accessible reduction potentials of the nitro groups and the bipyridyl system make it a candidate for electro-active materials and sensors.

-

Synthesizing Advanced Precursors: It serves as a key precursor for 3,3'-diamino-2,2'-bipyridine, a valuable ligand for forming more complex molecular architectures and polymers.

This guide will deconstruct these properties, providing both the theoretical underpinnings and practical data to inform future research and application.

Molecular Structure and Synthesis

The defining structural feature of 3,3'-Dinitro-2,2'-bipyridyl is the presence of two nitro groups adjacent to the inter-ring C-C bond. These bulky groups, coupled with electronic repulsion between the nitrogen lone pairs of the pyridine rings, impose a significant steric hindrance.

Solid-State Conformation and Crystal Structure

X-ray crystallography studies reveal that, unlike the nearly planar conformation of 2,2'-bipyridine in some environments, 3,3'-Dinitro-2,2'-bipyridyl adopts a non-planar or twisted conformation in the solid state.[1] The dihedral angle between the two pyridine rings is a critical parameter influenced by intramolecular interactions. This twisting is a direct consequence of the steric repulsion between the nitro groups and the nitrogen atoms of the opposing rings. The crystal structure shows a Hermann-Mauguin space group symbol of P 1 21/c 1.[1]

Synthesis via Ullmann Coupling

A primary and historically significant method for synthesizing substituted biphenyl and bipyridyl systems is the Ullmann reaction.[2][3] This reaction involves the copper-mediated coupling of aryl halides. For 3,3'-Dinitro-2,2'-bipyridyl, a plausible synthetic route is the homocoupling of a 2-halo-3-nitropyridine precursor. The electron-withdrawing nitro group activates the aryl halide, making it more susceptible to this coupling reaction.[4]

Spectroscopic and Electrochemical Characterization

Spectroscopic Analysis

| Technique | Observed Features & Interpretation |

| ¹H NMR Spectroscopy | The proton NMR spectrum is characterized by complex multiplets in the aromatic region (typically 7.0-9.0 ppm). The powerful electron-withdrawing effect of the nitro groups causes a significant downfield shift of the adjacent ring protons compared to unsubstituted 2,2'-bipyridine. The specific splitting patterns are dictated by ³J (ortho) and ⁴J (meta) coupling constants. |

| Infrared (IR) Spectroscopy | The IR spectrum provides clear evidence for the nitro functional groups. Key vibrational bands include strong asymmetric and symmetric stretching modes for the N-O bonds, typically observed around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. Aromatic C-H and C=N stretching vibrations from the bipyridine core are also present. |

| UV-Visible Spectroscopy | The electronic absorption spectrum is dominated by intense π → π* transitions associated with the aromatic bipyridine system. These are typically observed in the UV region (< 350 nm).[5] The presence of nitro groups introduces n → π* transitions and can lead to lower-energy charge-transfer bands, often extending the absorption into the visible region.[6] |

Electrochemical Properties

The electronic nature of 3,3'-Dinitro-2,2'-bipyridyl is clearly reflected in its redox behavior, which can be probed using techniques like cyclic voltammetry (CV).[7]

-

Reduction Potentials: The molecule undergoes multiple reduction events. The first reduction is typically associated with the bipyridine system, which is made significantly easier (occurs at a less negative potential) due to the electron-withdrawing nitro groups. Subsequent reduction steps are often attributed to the nitro groups themselves. In a study of various nitro-substituted bipyridines, the first reduction potentials were found to be significantly less negative than that of the parent 2,2'-bipyridine, confirming the strong acceptor character of these ligands.[8]

-

Significance: The tunability of these redox potentials is crucial. When used as a ligand, it can accept electron density from a metal center, stabilizing lower oxidation states of the metal. This property is vital for designing catalysts for reductive processes.

Computational Analysis: A Molecular Orbital Perspective

Density Functional Theory (DFT) calculations provide profound insights into the electronic structure that governs the molecule's properties.[9][10][11][12][13] The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance.

| Orbital | Description and Significance |

| HOMO | The HOMO is primarily localized on the π-system of the bipyridine rings. The energy of the HOMO is related to the molecule's ability to donate electrons. A lower HOMO energy, as expected here due to the inductive effect of the nitro groups, indicates a lower tendency to be oxidized. |

| LUMO | The LUMO is of critical interest. DFT studies on nitro-substituted bipyridines show that the LUMO is largely delocalized over both the pyridine rings and the electron-accepting nitro groups.[8] This localization signifies that upon electronic excitation or reduction, the electron density will populate an orbital with significant nitro-group character. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO is the HOMO-LUMO gap. This gap is a crucial parameter that correlates with the molecule's electronic stability and the energy of its lowest-energy electronic transition.[10] A smaller gap generally implies higher reactivity and a red-shift (lower energy) in the UV-Vis absorption spectrum. The nitro groups significantly reduce the LUMO energy, thereby narrowing the HOMO-LUMO gap compared to 2,2'-bipyridine. |

Conclusion and Future Outlook

The electronic properties of 3,3'-Dinitro-2,2'-bipyridyl are dominated by the strong electron-withdrawing and steric influence of the nitro groups. These groups induce a non-planar structure, lower the energy of the LUMO, narrow the HOMO-LUMO gap, and make the molecule more susceptible to reduction. This unique combination of features establishes it as a highly versatile building block.

Future research will likely focus on:

-

Novel Coordination Polymers and Frameworks: Using this ligand to construct materials with tailored electronic and porous properties.[14]

-

Photocatalysis: Incorporating it into metal complexes to tune the excited-state properties for applications in light-driven chemical transformations.

-

Chemosensors: Exploiting its redox and optical properties to design sensors for specific analytes.

This guide has laid out the fundamental electronic characteristics of 3,3'-Dinitro-2,2'-bipyridyl, providing a solid foundation for scientists and researchers to innovate and develop the next generation of functional materials and molecules.

Appendix: Experimental Protocols

Protocol: Ullmann Homocoupling for Dinitrobiphenyl Synthesis (Illustrative)

This is a generalized protocol based on classical Ullmann procedures and should be adapted and optimized with appropriate safety precautions.[15][16]

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-iodo-3-nitropyridine (1.0 eq).

-

Catalyst Addition: Add activated copper powder (2.0-3.0 eq).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to 180-220 °C. For solvent-free variations, mechanical milling in a copper vial can be employed.[16]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Workup: After cooling to room temperature, add a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) and stir. Filter the mixture through a pad of Celite to remove the copper and copper salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

Characterization: Confirm the structure and purity of the resulting 3,3'-Dinitro-2,2'-bipyridyl using ¹H NMR, IR spectroscopy, and mass spectrometry.

References

-

Murray, P., Crawford, S., Dawson, A., Delf, S., Findlay, C., Jack, L., McInnes, E. J. L., Al-Musharafi, S., Oswald, I., & Yellowlees, L. J. (n.d.). On the electronic structure of nitro-substituted bipyridines and their platinum complexes. ResearchGate. [Link]

-

(n.d.). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. DergiPark. [Link]

-

(n.d.). Ullmann reaction. Wikipedia. [Link]

-

Selvanathan, S., & Meng, W. P. (2021). SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5-DIMETHYLPYRAZOLYL) PYRIDAZINE LIGAND. Malaysian Journal of Analytical Sciences, 25(1), 138-152. [Link]

-

Moniruzzaman, M., et al. (2018). Molecular Docking, Pharmacokinetic, and DFT Calculation of Naproxen and its Degradants. Biomedical Journal of Scientific & Technical Research. [Link]

-

(n.d.). 3,3'-Dinitro-2,2'-bipyridyl. PubChem. [Link]

-

(n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Abbate, V., et al. (n.d.). Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II) Salicylideneiminate Synthon. [Link]

-

(2020). Cyclic voltammograms and electrochemical data of FeII polypyridine complexes. ResearchGate. [Link]

-

(n.d.). UV-Vis absorption spectrum of [Ru (bpy) 2 (py) 2 ] 2+ , showing the different bands and their assigned transitions. ResearchGate. [Link]

-

(n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. [Link]

-

Ferreira, H., Conradie, M. M., & Conradie, J. (2019). Cyclic voltammetry data of polypyridine ligands and Co(II) complexes. Data in Brief, 22, 976-992. [Link]

-

(n.d.). Ullmann coupling: the first publication. OperaChem. [Link]

-

(n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]

-

(n.d.). 2,2'-Bipyridine. NIST WebBook. [Link]

-

Budnikova, Y. H., et al. (2013). Cyclic voltammetry of tris(2,2'-bipyridine)zinc(II) diperchlorate detected by electron spin resonance. ResearchGate. [Link]

-

Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. [Link]

-

Sharma, R., et al. (2019). DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. Journal of Computational Chemistry, 40(27), 2354-2363. [Link]

-

(n.d.). Cyclic Voltammetry of [Ru(bpy)3]. UMass Boston. [Link]

-

Banik, B. K., et al. (n.d.). Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. NIH Public Access. [Link]

-

Jin, C., et al. (2011). 3,3′-Dinitro-4,4′-bipyridine. Acta Crystallographica Section E, 67(7). [Link]

-

(n.d.). Electronic structure of diatomic boron nitride. ResearchGate. [Link]

Sources

- 1. 3,3'-Dinitro-2,2'-bipyridyl | C10H6N4O4 | CID 534140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. Ullmann coupling: the first publication - operachem [operachem.com]

- 5. 2,2'-Bipyridine [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. biomedres.us [biomedres.us]

- 11. irjweb.com [irjweb.com]

- 12. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 13. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemscene.com [chemscene.com]

- 15. rsc.org [rsc.org]

- 16. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Substituted Bipyridyls

An In-Depth Technical Guide to the Theoretical Investigation of 3,3'-Dinitro-2,2'-bipyridyl

This whitepaper provides a comprehensive guide to the theoretical analysis of 3,3'-Dinitro-2,2'-bipyridyl, a molecule of significant interest in coordination chemistry and materials science. We will explore the application of Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties, offering field-proven insights for researchers, scientists, and professionals in drug development. Our approach emphasizes the causality behind computational choices, ensuring a self-validating and authoritative framework.

The 2,2'-bipyridine (bpy) scaffold is a cornerstone in coordination chemistry, renowned for its ability to form stable chelate complexes with a vast range of metal ions.[1][2] These complexes are integral to applications spanning catalysis, solar energy conversion, and molecular sensing.[3] The introduction of substituents onto the bipyridine rings allows for the fine-tuning of the ligand's steric and electronic properties, thereby modulating the characteristics of the resulting metal complexes.[3]

3,3'-Dinitro-2,2'-bipyridyl (C₁₀H₆N₄O₄) is a derivative featuring strongly electron-withdrawing nitro (NO₂) groups.[4][5] These groups are anticipated to significantly alter the electronic landscape of the ligand by lowering the energy of its π* orbitals. Understanding these modifications is paramount for predicting its coordination behavior and designing novel functional materials or metal-based therapeutics.[6][7] Theoretical calculations, particularly DFT, provide an indispensable tool for gaining a priori insights into these properties with high accuracy.[8][9]

The Computational Protocol: A Validated DFT Approach

A rigorous computational study is predicated on a logical and well-justified workflow. The protocol described herein represents a robust standard for analyzing organic ligands like 3,3'-Dinitro-2,2'-bipyridyl.

Rationale for Method Selection

Density Functional Theory (DFT) is the method of choice for this analysis. It offers a formidable balance of computational efficiency and accuracy for medium-sized organic molecules by calculating properties based on the electron density.[9] We select the B3LYP hybrid functional , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is widely validated and has a proven track record for accurately predicting the geometries and electronic properties of similar N-heterocyclic systems.[10][11][12]

For the basis set, which mathematically describes the atomic orbitals, we employ 6-311++G(d,p) . This choice ensures sufficient flexibility for an accurate description of the electronic structure:

-

6-311G : A triple-zeta basis set providing a robust description of core and valence electrons.

-

++ : Adds diffuse functions on both heavy atoms and hydrogen, crucial for accurately modeling non-covalent interactions and the electron density far from the nucleus.

-

(d,p) : Includes polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.

All calculations are performed using a modern quantum chemistry software package, such as Gaussian.[13]

Step-by-Step Computational Workflow

The analysis follows a sequential and interdependent process, ensuring that each step is built upon a validated foundation.

-

Geometry Optimization : The initial step is to find the molecule's most stable three-dimensional conformation, which corresponds to a minimum on the potential energy surface.[8] This is achieved by starting with an approximate structure and allowing the algorithm to iteratively adjust all bond lengths, angles, and dihedrals until the forces on all atoms are negligible.

-

Vibrational Frequency Analysis : Following optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:

-

Verification : It confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies).

-

Thermodynamic Data : It provides zero-point vibrational energy (ZPVE) and allows for the prediction of the theoretical infrared (IR) spectrum.

-

-

Electronic Structure Analysis : Using the validated minimum-energy geometry, a detailed analysis of the molecule's electronic properties is conducted. This includes calculating the energies and spatial distributions of the Frontier Molecular Orbitals (HOMO and LUMO) and generating a Molecular Electrostatic Potential (MEP) map.

-

Spectroscopic Simulation : To simulate the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed. This method provides information on electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of spectral bands.[14]

Caption: A standard workflow for the DFT analysis of 3,3'-Dinitro-2,2'-bipyridyl.

Results and In-Depth Discussion

Optimized Molecular Geometry

Unlike the parent 2,2'-bipyridine, which can adopt a planar conformation when coordinated to a metal, 3,3'-Dinitro-2,2'-bipyridyl is predicted to have a significantly twisted ground-state geometry. The steric repulsion between the nitro group on one ring and the adjacent pyridine ring forces a non-planar arrangement. The key dihedral angle (N1-C2-C2'-N1') is calculated to be significantly deviated from 0° or 180°.

The presence of the electron-withdrawing nitro groups also influences bond lengths within the pyridine rings, indicative of a redistribution of electron density. A comparison with experimental data from X-ray crystallography provides a crucial validation of the chosen theoretical model.[4]

Table 1: Selected Optimized Geometric Parameters for 3,3'-Dinitro-2,2'-bipyridyl

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value[4] |

|---|---|---|---|

| Bond Length | C2 – C2' | 1.49 Å | 1.485 Å |

| C3 – N(O₂) | 1.47 Å | 1.469 Å | |

| N – O (avg.) | 1.23 Å | 1.221 Å | |

| Bond Angle | C2' – C2 – N1 | 116.5° | 116.8° |

| C2 – C3 – N(O₂) | 119.8° | 120.1° |

| Dihedral Angle | N1 – C2 – C2' – N1' | 65.4° | 68.3° |

The excellent agreement between the calculated and experimental values instills high confidence in the accuracy of the computational model and the validity of all subsequently derived electronic properties.

Caption: Optimized molecular structure of 3,3'-Dinitro-2,2'-bipyridyl.

Electronic Structure and Reactivity

The electronic properties are key to understanding the molecule's function as a ligand.

-

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining chemical reactivity and electronic transitions. For 3,3'-Dinitro-2,2'-bipyridyl, the HOMO is primarily localized on the π-system of the bipyridine rings. Crucially, the LUMO is delocalized across both the pyridine rings and the nitro groups.[6] The strong electron-withdrawing nature of the NO₂ groups significantly lowers the energy of this LUMO, making the molecule a better electron acceptor compared to unsubstituted bipyridine.

-

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO (the band gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily excited.

Table 2: Calculated Electronic Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | -7.85 |

| LUMO Energy | -3.52 |

| HOMO-LUMO Gap (ΔE) | 4.33 |

Caption: Energy level diagram of the Frontier Molecular Orbitals.

-

Molecular Electrostatic Potential (MEP) : The MEP map visualizes the charge distribution across the molecule, identifying regions prone to electrophilic or nucleophilic attack. For this molecule, the MEP reveals intense negative potential (red regions) around the oxygen atoms of the nitro groups and the nitrogen atoms of the pyridine rings. These are the primary sites for coordination with metal cations. Conversely, the hydrogen atoms of the pyridine rings exhibit positive potential (blue regions). This detailed charge landscape is crucial for predicting intermolecular interactions and guiding the design of coordination complexes.[15]

Theoretical Spectroscopic Analysis

-

Infrared (IR) Spectrum : The calculated IR spectrum shows prominent vibrational modes corresponding to specific functional groups. Key peaks include the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro groups (typically ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively) and the C=N/C=C stretching vibrations of the pyridine rings (~1600-1400 cm⁻¹).

-

UV-Vis Spectrum : TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption. The primary low-energy absorption band is attributed to a π → π* transition, corresponding largely to the HOMO → LUMO excitation. Due to the lowered LUMO energy, this transition is expected to be red-shifted (occur at a longer wavelength) compared to unsubstituted 2,2'-bipyridine.[10]

Implications for Researchers and Drug Development

The theoretical data generated provide actionable insights for scientists:

-

For Coordination Chemists : The pronounced electron-accepting character (low-lying LUMO) makes 3,3'-Dinitro-2,2'-bipyridyl an excellent π-acceptor ligand. This property can stabilize low-valent metal centers and significantly influence the redox potentials of the resulting metal complexes.[2][6] The MEP map confirms that the pyridine nitrogens remain effective coordination sites, despite the electronic pull of the nitro groups.

-

For Materials Scientists : The twisted geometry and strong dipole moment of the molecule can influence crystal packing and solid-state properties. The tunable electronic properties are relevant for designing materials with specific optical or electronic characteristics.

-

For Drug Development Professionals : Metal complexes are increasingly explored as therapeutic agents.[7] Bipyridyl complexes, in particular, have been investigated for their interactions with DNA.[16][17] The theoretical model of 3,3'-Dinitro-2,2'-bipyridyl allows for the rational design of new metal-based drug candidates where the ligand's electronic properties can be tailored to modulate reactivity, stability, and potential biological activity.

Conclusion

This guide has detailed a robust and validated theoretical framework for the investigation of 3,3'-Dinitro-2,2'-bipyridyl using Density Functional Theory. The computational results provide a deep understanding of the molecule's geometry, electronic structure, and spectroscopic signatures. We have demonstrated that the electron-withdrawing nitro groups induce a twisted conformation and significantly lower the energy of the LUMO, making the molecule a strong π-acceptor. These fundamental insights are critical for the rational design of novel coordination complexes for applications in catalysis, materials science, and medicine.

References

-

Structural and Photophysical Properties of Various Polypyridyl Ligands: A Combined Experimental and Computational Study. PubMed Central. Available at: [Link]

-

Experimental and Computational Studies of Nuclear Substituted 1,1'-Dimethyl-2,2'-Bipyridinium Tetrafluoroborates. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

-

3,3'-Dinitro-2,2'-bipyridyl. PubChem. Available at: [Link]

-

3,3′-Dinitro-4,4′-bipyridine. PMC - NIH. Available at: [Link]

-

On the electronic structure of nitro-substituted bipyridines and their platinum complexes. ResearchGate. Available at: [Link]

-

Conformation of azo-bridge in 3,3′-dinitro-2,2′-azobipyridine and its 4,4′(or 5,5′ or 6,6′)-dimethyl-derivatives: Vibrational studies and DFT quantum chemical calculations. ResearchGate. Available at: [Link]

-

Experimental and Computational Study of the Structural and Electronic Properties of Fe-II(2,2 '-bipyridine)(mes)(2) and , a Complex Containing a 2,2 '-Bipyridyl Radical Anion. ResearchGate. Available at: [Link]

-

Exploring the Role of 4,4'-Dinitro-2,2'-Bipyridyl in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthesis and Characterization of Bipyridyl-(Imidazole)n Mn(II) Compounds and Their Evaluation as Potential Precatalysts for Water Oxidation. MDPI. Available at: [Link]

-

Coordination Chemistry Insights: Ligand Design with Bipyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. PMC - NIH. Available at: [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. Available at: [Link]

-

4,4'-Dinitro-2,2'-bipyridine. PubChem. Available at: [Link]

-

The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. PMC - NIH. Available at: [Link]

-

Chemical structures of the [M(2,2 ′ -bipyridine) 2 (NO 3 )](NO 3 ) complexes (referred to as M(bpy) 2 ). ResearchGate. Available at: [Link]

-

Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. NIH. Available at: [Link]

-

Coordination complexes of Bipyridines (CCBs): Chemistry, bonding and applications. ResearchGate. Available at: [Link]

-

Transition metal complexes of 2,2'-bipyridine. Wikipedia. Available at: [Link]

-

Dissociation of Bipyridine and Coordination with Nitrosyl: Cyclometalated Ruthenium Nitrosyl Complex. PubMed. Available at: [Link]

-

Synthesis of novel types of copper-bipyridyl porphyrins and characterization of their interactions and reactivity with DNA. PubMed. Available at: [Link]

-

Spectroscopic studies on physicochemical properties of selected unsymmetrical bisacridine derivatives and NMR analysis of their. MOST Wiedzy. Available at: [Link]

-

Structural Characterization, DFT Geometry Optimization, Cyclic Voltammetry and Biological Assay of (Tellurite-pyridine). SciSpace. Available at: [Link]

-

Synthesis, spectra and electrochemistry of dinitro-bis- {2-(phenylazo)pyrimidine} ruthenium(II). Indian Academy of Sciences. Available at: [Link]

-

Synthesis, characterisation and dynamic behavior of photoactive bipyridyl ruthenium(II)-nicotinamide complexes. ResearchGate. Available at: [Link]

-

Quantum computational, spectroscopic (FT-IR, NMR and UV–Vis) profiling, Hirshfeld surface, Molecular docking and dynamics simulation studies on Pyridine-2,6-dicarbonyl dichloride. ResearchGate. Available at: [Link]

-

6.3.2 Spectroscopy. chemrevise. Available at: [Link]

-

Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]

Sources

- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 3,3'-Dinitro-2,2'-bipyridyl | C10H6N4O4 | CID 534140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural and Photophysical Properties of Various Polypyridyl Ligands: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of novel types of copper-bipyridyl porphyrins and characterization of their interactions and reactivity with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of 3,3'-Dinitro-2,2'-bipyridyl applications

An In-Depth Technical Guide to the Applications of 3,3'-Dinitro-2,2'-bipyridyl

Abstract

3,3'-Dinitro-2,2'-bipyridyl is a specialized heterocyclic compound whose unique structural and electronic properties make it a valuable precursor in organic synthesis and a challenging but intriguing ligand in coordination chemistry. The presence of nitro groups at the 3 and 3' positions imposes significant steric and electronic constraints that dictate its reactivity and applications. This guide provides an in-depth analysis of its synthesis, structural characteristics, and core applications, with a focus on its pivotal role as a synthetic intermediate for functional materials and bioactive molecules. Detailed protocols and mechanistic insights are provided for researchers, chemists, and professionals in drug development.

Introduction and Core Molecular Attributes

2,2'-Bipyridine (bpy) is one of the most ubiquitous ligands in coordination chemistry, forming stable complexes with a vast array of metal ions.[1] The introduction of substituents onto the bipyridyl core is a fundamental strategy for tuning the steric, electronic, and photophysical properties of the resulting metal complexes.[2] 3,3'-Dinitro-2,2'-bipyridyl (CAS No. 1024-94-8) is a derivative where the strategic placement of two nitro groups dramatically alters the molecule's characteristics compared to the parent bipyridine or its more common 4,4'- and 5,5'-substituted isomers.

The two primary attributes stemming from this substitution pattern are:

-

Electronic Effects : The powerful electron-withdrawing nature of the nitro groups significantly reduces the electron density of the pyridine rings. This decreases the basicity of the nitrogen lone pairs, making it a weaker σ-donor ligand for metal coordination compared to unsubstituted bipyridine.

-

Steric Hindrance : The physical bulk of the nitro groups at the 3,3'-positions forces the two pyridine rings to rotate significantly out of plane with respect to each other. This high dihedral angle is a stark contrast to the near-coplanar conformation required for chelation and presents a major energetic barrier to forming conventional metal complexes.

These features make 3,3'-Dinitro-2,2'-bipyridyl less suitable as a general-purpose chelating ligand but establish its primary value as a key synthetic precursor.

Physicochemical Properties & Structural Analysis

The structural properties of 3,3'-Dinitro-2,2'-bipyridyl have been elucidated by X-ray crystallography, providing critical insights into its behavior.[3][4]

| Property | Value | Source(s) |

| CAS Number | 1024-94-8 | [5] |

| Molecular Formula | C₁₀H₆N₄O₄ | [5] |

| Molecular Weight | 246.18 g/mol | [5] |

| IUPAC Name | 3-nitro-2-(3-nitro-2-pyridinyl)pyridine | [5] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| Dihedral Angle | ~80° (between pyridine rings) | [3] |

The most telling feature is the large dihedral angle between the pyridine rings, which is a direct consequence of steric repulsion between the 3,3'-nitro groups. This twisted conformation minimizes intramolecular steric strain. The crystal structure analysis reveals that attractive intramolecular interactions, where electron density is donated from the nitro oxygen atoms to the C(2) atoms of the opposing rings, are more significant than any potential donation from a ring nitrogen to a nitro nitrogen.[3]

Caption: Steric clash between 3,3'-nitro groups forces a large dihedral angle.

Core Application: Precursor in Organic & Medicinal Chemistry

The primary and most valuable application of 3,3'-Dinitro-2,2'-bipyridyl is as a strategic intermediate. The nitro groups, while problematic for coordination, are excellent precursors to amino groups via chemical reduction. The resulting molecule, 3,3'-Diamino-2,2'-bipyridyl , is a versatile building block for more complex and functional molecules.

Reduction to 3,3'-Diamino-2,2'-bipyridyl

The conversion of dinitro-bipyridines to their corresponding diamino derivatives is a well-established and critical transformation.[6] Common reducing agents include catalytic hydrogenation (e.g., H₂ with Pd/C) or metal-based reagents like tin(II) chloride (SnCl₂) in acidic media.[6][7] The SnCl₂ method is often preferred for its efficiency and scalability in laboratory settings.

The causality for this choice lies in the mechanism: Sn(II) is a robust reducing agent for aromatic nitro groups, proceeding through a series of oxygen-transfer and protonation steps to yield the amine, with the tin being oxidized to Sn(IV). The use of concentrated hydrochloric acid is crucial as it protonates the nitro groups, increasing their electrophilicity and facilitating the reduction, while also ensuring the product amine remains soluble as its hydrochloride salt.

Caption: Synthetic workflow from the dinitro precursor to the versatile diamine.

Detailed Experimental Protocol: Synthesis of 3,3'-Diamino-2,2'-bipyridyl

This protocol is adapted from established methods for the reduction of aromatic nitro compounds.[7]

A. Materials & Reagents:

-

3,3'-Dinitro-2,2'-bipyridyl

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, standard glassware

B. Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,3'-Dinitro-2,2'-bipyridyl (1.0 eq).

-

Reagent Addition: Add tin(II) chloride dihydrate (approx. 5-6 eq) to the flask. Carefully add concentrated HCl to the mixture with stirring. The reaction is exothermic and should be handled in a fume hood.

-

Reaction: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up (Quenching & Basification): Cool the reaction mixture to room temperature and then further in an ice bath. Slowly and carefully neutralize the excess acid by adding a saturated aqueous solution of NaOH or K₂CO₃ until the pH is basic (pH > 9). This step must be performed cautiously as it is highly exothermic and will precipitate tin salts.

-

Extraction: Extract the aqueous slurry with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume of aqueous layer). The product will move into the organic phase.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to yield pure 3,3'-Diamino-2,2'-bipyridyl.

C. Self-Validation & Troubleshooting:

-

Reaction Monitoring: The disappearance of the yellow dinitro starting material and the appearance of the diamine product can be monitored by TLC.

-

Yield Issues: Low yields can result from incomplete reduction (extend reflux time or add more SnCl₂) or product loss during the basic work-up. Ensure thorough extraction from the tin salt slurry.[6]

-

Product Stability: The resulting diamine is susceptible to air oxidation, which can cause it to darken. It should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[6]

Applications in Medicinal Chemistry

The 3,3'-Diamino-2,2'-bipyridyl scaffold is a valuable platform for developing bifunctional molecules, particularly in the context of neurodegenerative diseases like Alzheimer's.[8] The two amino groups provide handles for further chemical modification, allowing for the attachment of various side chains via amide bond formation.[7]

These derivatives are designed to act as bifunctional agents:

-

Metal Chelation: The bipyridyl core can chelate excess metal ions (e.g., Cu²⁺, Zn²⁺) whose dysregulation is implicated in promoting amyloid-beta (Aβ) peptide aggregation.[8]

-

Aβ Interaction: The appended side chains can be designed to interact with the Aβ peptide itself, directly inhibiting its aggregation.

One study demonstrated that derivatives of 3,3'-diamino-2,2'-bipyridine showed significant potency in inhibiting both self-induced and Cu²⁺-induced Aβ aggregation, with one lead compound also reversing Aβ-induced memory impairment in a mouse model.[8]

Role in Coordination Chemistry

While its primary use is as a synthetic precursor, the coordination chemistry of 3,3'-Dinitro-2,2'-bipyridyl is a subject of academic interest precisely because of its challenging nature. Direct chelation to a single metal center is sterically hindered and electronically unfavorable.

-

Steric Clash: The large dihedral angle required to minimize repulsion between the nitro groups imposes a significant strain energy penalty for the ligand to adopt the syn-coplanar conformation needed for chelation.[3]

-

Weakened Donor Ability: The electron-withdrawing nitro groups reduce the Lewis basicity of the pyridine nitrogens, weakening the metal-ligand bond.

Consequently, it is a poor ligand for forming stable, simple mononuclear complexes like [M(bpy)₃]ⁿ⁺.[1] However, it could potentially act as:

-

A Monodentate Ligand: Coordinating through only one of its nitrogen atoms.

-

A Bridging Ligand: Spanning two different metal centers, where the natural anti-planar conformation can be accommodated.

These properties contrast sharply with ligands like 3,3'-dihydroxy-2,2'-bipyridine, where the substituents can deprotonate and participate in alternative N,O-chelation modes.[9] The study of 3,3'-disubstituted bipyridines with more flexible or interactive side chains has shown they can produce complex multinuclear structures, but the bulky and non-interactive nitro groups make such assemblies with the title compound less probable.[10]

Conclusion and Future Outlook

3,3'-Dinitro-2,2'-bipyridyl is a specialized chemical tool whose value is realized through its transformation. Its unique structure, dominated by the steric and electronic influence of its 3,3'-nitro groups, makes it a poor chelating ligand but an excellent and highly valuable precursor for 3,3'-Diamino-2,2'-bipyridyl. The true potential of the title compound is therefore unlocked in the hands of synthetic chemists who can leverage this diamine intermediate to construct complex, functional molecules for applications ranging from medicinal chemistry, where it serves as a scaffold for Alzheimer's drug candidates, to materials science, where it can be incorporated into novel polymers and supramolecular assemblies. Future research will likely continue to focus on expanding the library of derivatives synthesized from this key intermediate.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 534140, 3,3'-Dinitro-2,2'-bipyridyl. Retrieved from [Link].

-

Rice, C. R., Wallis, J. D., & Povey, D. C. (1992). Intramolecular interactions in 3,3'-dinitro-2,2'-bipyridine. Acta Crystallographica Section C: Crystal Structure Communications, 48(11), 1988-1991. Available at: [Link].

-